molecular formula C29H49N3O4S B12041735 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Cat. No.: B12041735
M. Wt: 535.8 g/mol
InChI Key: PADURSPJUMDAOR-UHFFFAOYSA-N
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Description

3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound with the molecular formula C29H49N3O4S. It is a unique chemical structure that combines an amino group, a pyrazole ring, and a benzenesulfonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, sulfonating agents, and long-chain alkyl halides .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted sulfonic acids. These products can be further utilized in various chemical and industrial applications .

Scientific Research Applications

3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is unique due to its long icosyl chain, which imparts distinct physicochemical properties. This long-chain structure can influence the compound’s solubility, stability, and interaction with biological membranes, making it a valuable molecule for specialized applications .

Properties

Molecular Formula

C29H49N3O4S

Molecular Weight

535.8 g/mol

IUPAC Name

3-amino-4-(3-icosyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C29H49N3O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-23-29(33)32(31-25)28-22-21-26(24-27(28)30)37(34,35)36/h21-22,24H,2-20,23,30H2,1H3,(H,34,35,36)

InChI Key

PADURSPJUMDAOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)N

Origin of Product

United States

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